molecular formula C15H16N2O5 B3122815 2-[3-(Mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid CAS No. 303986-47-2

2-[3-(Mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid

Cat. No.: B3122815
CAS No.: 303986-47-2
M. Wt: 304.3 g/mol
InChI Key: XYEYQSRYMLFGQT-UHFFFAOYSA-N
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Description

The compound 2-[3-(Mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid (CAS 303986-40-5) is an imidazolidine derivative characterized by a mesitylmethyl (2,4,6-trimethylbenzyl) substituent at the 3-position of the trioxoimidazolidinyl core and an acetic acid moiety at the 1-position. Its ethyl ester form, ethyl 2-[3-(mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetate, has a molecular formula of C₁₇H₂₀N₂O₅, a molecular weight of 332.35 g/mol, and predicted physicochemical properties such as a density of 1.27 g/cm³ and boiling point of 510.3°C . The mesitylmethyl group confers significant steric bulk and lipophilicity, distinguishing it from simpler benzyl-substituted analogs.

Properties

IUPAC Name

2-[2,4,5-trioxo-3-[(2,4,6-trimethylphenyl)methyl]imidazolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c1-8-4-9(2)11(10(3)5-8)6-16-13(20)14(21)17(15(16)22)7-12(18)19/h4-5H,6-7H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEYQSRYMLFGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN2C(=O)C(=O)N(C2=O)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201147007
Record name 2,4,5-Trioxo-3-[(2,4,6-trimethylphenyl)methyl]-1-imidazolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201147007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303986-47-2
Record name 2,4,5-Trioxo-3-[(2,4,6-trimethylphenyl)methyl]-1-imidazolidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303986-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-Trioxo-3-[(2,4,6-trimethylphenyl)methyl]-1-imidazolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201147007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often focus on optimizing cost-efficiency, scalability, and environmental impact. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C15H16N2O5
  • CAS Number : 303986-47-2
  • Molecular Weight : 288.30 g/mol

The compound features an imidazolidinyl ring and a mesitylmethyl group, contributing to its reactivity and potential applications in drug development and agrochemicals.

Anticancer Activity

Recent studies indicate that compounds similar to 2-[3-(Mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid exhibit significant cytotoxic effects against various cancer cell lines. These compounds have been shown to:

  • Induce apoptosis in tumor cells.
  • Arrest the cell cycle at specific phases, thereby inhibiting tumor growth.

For instance, research has demonstrated that imidazolidinyl derivatives can effectively target cancer cells, leading to promising results in preclinical trials.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar imidazolidinyl compounds have been evaluated for their effectiveness against a range of pathogens:

  • Broad-spectrum activity : Effective against both gram-positive and gram-negative bacteria.
  • Application in pharmaceuticals : Potential use as a preservative in cosmetic and pharmaceutical formulations due to its antimicrobial properties .

Insecticidal Properties

Research has highlighted the insecticidal potential of imidazolidinyl compounds against agricultural pests. The unique structure of this compound may enhance its efficacy as an insecticide:

  • Targeting specific pests such as Aedes aegypti.
  • Reducing toxicity to non-target organisms while maintaining effectiveness against harmful species.

Synthesis and Production

The industrial synthesis of this compound typically involves multi-step organic reactions. Key aspects include:

  • Optimization of reaction conditions : Focus on temperature, solvents, and catalysts to maximize yield and purity.
  • Green chemistry principles : Implementation of sustainable practices to minimize waste and energy consumption during production.

Chemical Reactions

The compound can undergo various chemical transformations:

Reaction TypeDescription
OxidationFormation of different oxidation products under specific conditions.
ReductionModification of functional groups within the molecule.
SubstitutionReplacement of the mesitylmethyl group with other functional groups using appropriate reagents.

Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction reactions.

Case Studies

  • Anticancer Efficacy Study : A study published in a peer-reviewed journal demonstrated that derivatives of imidazolidinyl compounds significantly inhibited the proliferation of breast cancer cells through apoptosis mechanisms.
  • Agricultural Field Trials : Field trials conducted on crops treated with related imidazolidinyl insecticides showed a marked reduction in pest populations without adverse effects on beneficial insects .

Mechanism of Action

The mechanism of action of 2-[3-(Mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Substituent Variations in the Benzyl Group

The core structure of trioxoimidazolidinyl acetic acid derivatives allows for diverse substitutions on the benzyl group. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Ethyl 2-[3-(2-chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate 2-chlorobenzyl C₁₄H₁₃ClN₂O₅ 324.72 128043-66-3 Chlorine atom increases polarity and reactivity
Ethyl 2-[3-(2,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate 2,4-dichlorobenzyl C₁₄H₁₂Cl₂N₂O₅ 359.16 128043-71-0 Dual chlorine substituents enhance electron-withdrawing effects
Ethyl 2-[3-(3-methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate 3-methylbenzyl C₁₅H₁₆N₂O₅ 304.30 73043-31-9 Methyl group improves lipophilicity without steric hindrance
2-[3-(4-Methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide 4-methylbenzyl C₁₃H₁₃N₃O₄ 275.26 303986-63-2 Acetamide group introduces hydrogen-bonding capacity
2-[3-(4-Ethylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid 4-ethylbenzyl C₁₄H₁₄N₂O₅ 290.27 320423-02-7 Ethyl group enhances hydrophobicity
2-[3-Benzyl-2,4,5-trioxo-1-imidazolidinyl]acetic acid Benzyl C₁₂H₁₀N₂O₅ 262.22 128043-86-7 Simplest analog with unsubstituted benzyl group

Structural and Physicochemical Properties

  • Molecular Weight and Steric Effects: The mesitylmethyl derivative (332.35 g/mol) has a higher molecular weight compared to analogs like the 2-chlorobenzyl (324.72 g/mol) and benzyl (262.22 g/mol) variants.
  • Lipophilicity : The mesitylmethyl group’s three methyl groups significantly enhance lipophilicity, improving membrane permeability compared to polar substituents like chlorine or amides .

Biological Activity

2-[3-(Mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid is a synthetic compound characterized by its unique imidazolidinyl structure and mesitylmethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Chemical Formula : C15H16N2O5
  • CAS Number : 303986-47-2
  • Molecular Weight : 288.30 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. The reaction conditions are optimized to ensure high yields and purity, often employing green chemistry principles to minimize environmental impact.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This interaction can modulate enzyme activities and receptor functions, leading to various biological effects. However, detailed studies are still required to fully elucidate these mechanisms .

Pharmacological Studies

Recent studies have indicated that compounds with similar structures exhibit significant pharmacological activities. For instance:

  • Anticancer Activity : Compounds within the imidazolidinyl class have shown promising cytotoxic effects against various cancer cell lines. Research has highlighted their potential in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
  • Insecticidal Properties : Related compounds have been evaluated for their effectiveness as insecticides against vectors like Aedes aegypti. These studies emphasize the importance of structural features in enhancing biological activity while minimizing toxicity to non-target organisms .

Case Studies

  • Cytotoxicity Evaluation :
    • A study evaluated the cytotoxic effects of imidazolidinyl derivatives on breast carcinoma (MCF-7) and hepatocellular carcinoma (HEPG-2) cell lines. The results indicated that certain derivatives displayed IC50 values significantly lower than standard chemotherapeutics like Cisplatin, suggesting a potential role in cancer therapy .
  • Insecticidal Activity :
    • A recent investigation into the larvicidal activity of benzodioxole acids demonstrated that structural modifications can lead to enhanced efficacy against mosquito larvae, with some compounds showing LC50 values below those of established insecticides .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-[3-(Phenylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acidStructureModerate cytotoxicity against tumor cells
2-[3-(Tert-butylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acidStructurePotential insecticidal properties
2-[3-(Cyclohexylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acidStructureAntimicrobial activity against various pathogens

The presence of the mesitylmethyl group in this compound is believed to enhance its steric and electronic properties compared to other derivatives, potentially influencing its reactivity and biological interactions positively.

Q & A

Q. What are the established synthetic pathways for 2-[3-(Mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid, and how is structural purity validated?

The synthesis typically involves multi-step reactions, including condensation of mesitylmethylamine with diketene derivatives followed by cyclization. Key steps require precise control of temperature (60–100°C), pH (acidic conditions for cyclization), and reaction time (6–12 hours). Structural validation employs 1H/13C NMR to confirm imidazolidinone ring formation and acetic acid moiety integration, alongside mass spectrometry (ESI-MS) for molecular weight confirmation. Recrystallization in methanol or ethanol ensures purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound’s stability under varying storage conditions?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability, revealing decomposition thresholds (~200°C) and phase transitions. Long-term storage studies (room temperature vs. 4°C) paired with HPLC monitoring detect degradation products, such as hydrolyzed imidazolidinone rings. FT-IR tracks functional group integrity (e.g., C=O stretching at 1700–1750 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in large-scale synthesis?

Advanced optimization employs design of experiments (DoE) to evaluate factors like solvent polarity (DMF vs. THF), catalyst loading (e.g., p-toluenesulfonic acid), and microwave-assisted heating. Continuous-flow reactors (residence time: 10–30 minutes) enhance reproducibility and reduce side reactions (e.g., over-oxidation) compared to batch processes. In-line NMR monitors intermediate formation in real time .

Q. What strategies address contradictions in reported biological activity data for structurally analogous imidazolidinones?

Discrepancies may arise from variations in assay conditions (e.g., bacterial strain specificity) or impurity profiles. Dose-response studies (IC50/EC50) across multiple cell lines, combined with metabolomic profiling , clarify structure-activity relationships (SAR). Computational molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like bacterial enoyl-ACP reductase, resolving mechanistic inconsistencies .

Q. How can computational modeling predict the compound’s interaction with enzymatic targets?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular dynamics (MD) simulations (NAMD/GROMACS) model binding stability in active sites (e.g., fungal CYP51), while QSAR models correlate substituent effects (e.g., mesityl group hydrophobicity) with inhibitory potency. Validation via surface plasmon resonance (SPR) confirms predicted binding kinetics .

Q. What methodologies resolve spectral overlaps in NMR analysis caused by complex substituents?

2D NMR techniques (HSQC, HMBC) differentiate overlapping signals from mesityl methyl groups and acetic acid protons. Deuterated solvent screening (DMSO-d6 vs. CDCl3) enhances signal resolution. Dynamic NMR (variable-temperature studies) clarifies conformational exchange in the imidazolidinone ring .

Methodological Frameworks

Q. How should researchers integrate theoretical frameworks into experimental design for this compound?

Link synthesis to Hammett substituent constants to predict electronic effects of mesityl groups on cyclization kinetics. For biological studies, apply enzyme inhibition theories (e.g., competitive vs. non-competitive) to mechanistic assays. Computational work should align with frontier molecular orbital theory to rationalize reactive sites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-(Mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid
Reactant of Route 2
2-[3-(Mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid

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